molecular formula C10H12BrClO B12068324 1-Bromo-3-(4-chlorobutoxy)benzene

1-Bromo-3-(4-chlorobutoxy)benzene

Cat. No.: B12068324
M. Wt: 263.56 g/mol
InChI Key: FFXZTJHLCXELLB-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-chlorobutoxy)benzene is an organic compound that belongs to the class of aromatic halides. It consists of a benzene ring substituted with a bromine atom at the first position and a 4-chlorobutoxy group at the third position. This compound is used in various chemical syntheses and has applications in different fields such as organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-chlorobutoxy)benzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-chlorobutoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water at elevated temperatures.

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens in the presence of Lewis acids for halogenation.

Major Products Formed

    Nucleophilic Substitution: Products such as phenols, anilines, and thiophenols.

    Electrophilic Substitution: Products such as nitrobenzene derivatives, sulfonated benzene derivatives, and polyhalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-3-(4-chlorobutoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-chlorobutoxy)benzene in chemical reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chlorobenzene: Similar structure but lacks the 4-chlorobutoxy group.

    1-Bromo-4-chlorobenzene: Similar structure with different substitution pattern.

    1-Bromo-3-(4-methylbutoxy)benzene: Similar structure with a methyl group instead of a chlorine atom on the butoxy chain.

Uniqueness

1-Bromo-3-(4-chlorobutoxy)benzene is unique due to the presence of both a bromine atom and a 4-chlorobutoxy group on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

1-bromo-3-(4-chlorobutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXZTJHLCXELLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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